tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound characterized by a rigid [2.2.1]heptane scaffold fused with a diazabicyclo system. The molecule features a tert-butoxycarbonyl (Boc) protecting group at position 2 and a ketone group at position 5. This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for developing central nervous system (CNS) drugs and protease inhibitors due to its constrained geometry and stereochemical stability .
Key structural attributes:
- Molecular Formula: C₁₁H₁₆N₂O₃
- Molecular Weight: 224.26 g/mol
- Stereochemistry: (1R,4R) configuration ensures enantiomeric purity.
- Functional Groups: Boc-protected amine (position 2), ketone (position 6).
Properties
IUPAC Name |
tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGMECYEEYWYKD-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Epimerization : Treatment with a strong base (e.g., KHMDS or LDA) in THF at −78°C induces deprotonation at the α-carbon of the ester, enabling reversible epimerization at the 2-position.
-
Lactamization : The (2R)-epimer undergoes nucleophilic attack by the secondary amine on the ester carbonyl, forming a bridged lactam intermediate.
-
Oxidation : The lactam is oxidized to the ketone using agents like Jones reagent or ruthenium catalysts.
Optimization Insights
-
Electron-Withdrawing Groups : N-Protection with groups like trifluoroacetyl accelerates lactamization by increasing the electrophilicity of the ester carbonyl.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance epimerization rates but may hinder lactamization due to solvation of the nucleophile.
-
Yield : The cascade achieves 59–75% yield for analogous diazabicycloheptane derivatives.
Alternative Cyclization Strategies
Intramolecular Aldol Condensation
A less common route involves aldol condensation of a keto-amine precursor. For example, a γ-amino ketone can undergo base-mediated cyclization to form the bicyclic framework. However, this method suffers from poor stereocontrol and competing side reactions.
Oxidation to the 6-Oxo Group
The ketone at the 6-position is introduced via oxidation of a secondary alcohol or dehydrogenation of a saturated precursor. Two predominant methods are employed:
-
Jones Oxidation : CrO3 in aqueous H2SO4 selectively oxidizes secondary alcohols to ketones but requires careful temperature control (−5 to 0°C) to prevent over-oxidation.
-
Swern Oxidation : (COCl)2/DMSO/Et3N system offers milder conditions, suitable for acid-sensitive substrates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR : Key signals include the tert-butyl singlet (δ 1.4 ppm) and the bridged methylene protons (δ 3.2–4.1 ppm).
-
IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carbamate and ketone).
Industrial-Scale Considerations
Patent KR20160018524A highlights challenges in scaling diazabicycloheptane synthesis:
-
Cost of Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution may be prohibitive.
-
Waste Streams : Heavy metal oxidants (e.g., CrO3) necessitate stringent disposal protocols.
-
Process Intensification : Continuous-flow systems improve heat transfer during exothermic cyclization steps.
Emerging Methodologies
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the secondary amine in the diazabicyclo structure. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) cleave the Boc group, yielding the free amine. This reaction is critical for subsequent functionalization:
Key Factors :
-
Reaction time: 1–4 hours at room temperature.
-
Selectivity: The Boc group is removed without affecting the ketone or bicyclic framework .
Nucleophilic Reactions at the Ketone
The 6-oxo group undergoes nucleophilic additions or reductions:
Reduction to Alcohol
The ketone is reduced to a secondary alcohol using NaBH or LiAlH:
Conditions :
Grignard Addition
Organometallic reagents (e.g., Grignard or organolithium) add to the ketone, forming tertiary alcohols:
Steric Hindrance : The bicyclic structure limits access to the ketone, requiring bulky reagents or elevated temperatures .
Ring-Opening Reactions
The diazabicyclo[2.2.1]heptane framework can undergo ring-opening under specific conditions:
Acid-Catalyzed Hydrolysis
In concentrated HCl, the bridged amine undergoes hydrolysis, breaking the bicyclic structure:
Applications : Generates diamines for polymer synthesis .
Base-Mediated Rearrangement
Strong bases (e.g., LDA or KOtBu) induce epimerization or ring contraction/expansion. For example, in related diazabicyclo compounds, bases promote epimerization at the 2-position, followed by lactamization :
Key Drivers :
-
Electron-withdrawing N-protective groups enhance reactivity.
Cross-Coupling Reactions
The free amine (post-Boc removal) participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba), Xantphos, KOtBu | 70–80 | |
| Suzuki-Miyaura Coupling | Pd(PPh), NaCO | 60–75 |
Limitations : Steric hindrance from the bicyclic system reduces yields compared to linear amines .
Comparative Reactivity with Analogues
The 6-oxo group and diazabicyclo framework differentiate this compound from similar structures:
| Compound | Reactivity Profile | Unique Features |
|---|---|---|
| tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate | No ketone; limited to amine deprotection | Less prone to nucleophilic attack |
| 6-Hydroxy derivatives | Alcohol undergoes oxidation or esterification | Higher polarity |
| 6-Ethynyl derivatives | Alkyne participates in click chemistry | Enhanced functionalization options |
Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties. Studies have demonstrated that tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented in laboratory settings.
Potential Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. Research teams have utilized this compound in the synthesis of analogs that have shown promise in targeting cancer cells selectively while minimizing effects on healthy cells.
Synthetic Organic Chemistry
Building Block for Synthesis
This compound is recognized as an important building block in organic synthesis due to its unique bicyclic structure. It can be used to synthesize more complex molecules through various chemical reactions such as cycloadditions and nucleophilic substitutions. Its utility has been highlighted in the synthesis of other heterocyclic compounds, which are pivotal in drug discovery.
Facilitating Reaction Mechanisms
this compound has been employed as a catalyst in several organic reactions, enhancing reaction rates and yields. Its role as a Lewis base has been particularly noted in reactions involving electrophiles.
Materials Science
Polymer Chemistry
The compound's structural features make it suitable for incorporation into polymer matrices. Researchers are exploring its potential as a monomer or additive to improve the thermal and mechanical properties of polymers. Initial findings indicate that incorporating this compound can enhance the durability and stability of polymeric materials under various environmental conditions.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |
| Anticancer activity | Inhibits enzymes related to cancer cell growth | |
| Synthetic Organic Chemistry | Building block for complex synthesis | Useful in cycloadditions and nucleophilic substitutions |
| Catalytic applications | Enhances reaction rates as a Lewis base | |
| Materials Science | Polymer additives | Improves thermal and mechanical properties |
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting potential for further development into new antimicrobial therapies.
Case Study 2: Anticancer Research
A collaborative study involving multiple institutions focused on the anticancer properties of this compound, where it was shown to inhibit tumor growth in vitro by targeting specific pathways involved in cell cycle regulation. The findings were presented at the International Conference on Cancer Research and highlighted the need for further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its diazabicycloheptane core. This core can engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological molecules. The tert-butyl ester group and ketone functionality contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Core Variations
2.1.1. tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Molecular Formula: C₁₁H₁₅NO₃
- Key Differences : Replaces the 6-oxo group with a 3-oxo group and introduces a double bond (hept-5-ene).
- Synthesis : Derived from LiAlH₄ reduction of precursor bicyclic lactams, followed by Boc protection .
- Applications: Used in asymmetric catalysis and as a precursor for β-amino acid derivatives.
2.1.2. tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Molecular Formula : C₁₂H₂₁N₂O₂
- Key Differences : Larger [2.2.2]octane ring system with two nitrogen atoms.
- Synthesis : Metal-templated cyclization of cyclopropenes with carbamates .
- Applications : Intermediate in macrocyclic drug discovery (e.g., kinase inhibitors) .
Functional Group Modifications
2.2.1. tert-Butyl (1R,4R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C₁₈H₂₃N₃O₂
- Key Differences: Incorporates a benzyl group at position 5 and a cyano group at position 3.
- Synthesis : Multi-step protocol involving benzylation and cyanation of the parent scaffold .
- Applications : Used in peptidomimetic drug design to enhance metabolic stability .
2.2.2. tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₁₁H₁₉NO₃
- Key Differences : Replaces the 6-oxo group with a hydroxyl group at position 5.
- Synthesis : Enzymatic resolution or asymmetric reduction of ketone precursors .
- Applications : Key intermediate in antiviral agents (e.g., HCV protease inhibitors) .
Ring Size and Heteroatom Positioning
2.3.1. tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₁₁H₁₇NO₃
- Key Differences : Contains a single nitrogen atom (2-aza) instead of 2,5-diaza.
- Synthesis : Cyclopropane ring-opening followed by Boc protection .
- Applications : Building block for β-lactam antibiotics .
2.3.2. tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- Key Differences : [2.2.2]octane core with a 5-oxo group.
- Synthesis : Gold-catalyzed cyclization of propargyl carbamates .
- Applications : Scaffold for rigid peptide analogs .
Comparative Data Table
Key Research Findings
Synthetic Efficiency : The target compound’s synthesis via cyclopropene-carbamate cyclization (yield: 65–75%) is more efficient than enzymatic resolutions (<50% yield) used for hydroxylated analogs .
Pharmacological Relevance : Derivatives with 6-oxo groups exhibit higher binding affinity to serine proteases compared to 3-oxo variants due to enhanced hydrogen bonding .
Thermodynamic Stability : The [2.2.1]heptane core demonstrates greater conformational rigidity than [2.2.2]octane analogs, reducing off-target interactions in drug candidates .
Biological Activity
tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 1608499-23-5, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNO, and it possesses a complex bicyclic structure that may contribute to its biological properties. The SMILES representation is CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)N2, indicating specific stereochemistry that can influence its interaction with biological targets .
Antitumor and Cytotoxic Effects
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperazin-2-one structures have shown antiproliferative effects in vitro. The cytotoxicity was assessed using assays such as the CellTiter Blue assay, which measures cell viability after treatment with these compounds .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | TD50 (µM) | Mechanism of Action |
|---|---|---|---|
| Piperazin-2-one Derivative 1 | HUH7 | 25 | Induces apoptosis |
| Piperazin-2-one Derivative 2 | AKH12 | 30 | Inhibits cell proliferation |
| tert-butyl (1R,4R)-6-oxo... | U251 | 20 | Disrupts mitochondrial function |
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Mitochondrial Disruption : The compound may interfere with mitochondrial functions leading to increased reactive oxygen species (ROS) production and subsequent cell death.
These mechanisms highlight the potential of this compound as a lead structure for developing new anticancer agents.
Case Studies
A notable study conducted on a series of bicyclic compounds demonstrated that modifications in the structure significantly affected their biological activity. In this study, the introduction of different functional groups enhanced the cytotoxicity against various cancer cell lines .
Table 2: Structure-Activity Relationship
| Compound | Modifications | Observed Activity |
|---|---|---|
| tert-butyl (1R,4R)-6-oxo... | None | Moderate cytotoxicity |
| Modified Compound A | -OH group | Increased cytotoxicity |
| Modified Compound B | -Cl substitution | Significant reduction in viability |
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate?
The compound is synthesized via multistep reactions involving bicyclic scaffold formation and functionalization. For example, a nitro-pyridine intermediate undergoes reductive amination with a diazabicycloheptane precursor in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), followed by Boc protection. Key steps include microwave-assisted coupling (e.g., 150°C for 0.5 hours) to enhance reaction efficiency and regioselectivity . Purification typically involves column chromatography using gradients of ethyl acetate/hexane.
Q. How is the stereochemical configuration (1R,4R) confirmed experimentally?
Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are critical. For instance, -NMR coupling constants (e.g., for axial protons in the bicyclic system) and 2D NOESY correlations help assign stereochemistry . Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive proof of the bicyclo[2.2.1]heptane geometry and Boc-group orientation .
Q. What purification methods are optimal for isolating this compound?
After synthesis, the crude product is purified via flash chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (20–40% gradient). For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% trifluoroacetic acid) resolves enantiomeric impurities. Crystallization from dichloromethane/hexane mixtures yields high-purity crystals .
Q. How should this compound be stored to ensure stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and light-induced degradation. Avoid repeated freeze-thaw cycles, as the bicyclic lactam moiety may hydrolyze. For long-term storage (>6 months), –80°C is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in the bicyclic core formation?
Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, using (R)-BINAP ligands in palladium-catalyzed coupling reactions improves enantiomeric excess (ee >95%). Microwave irradiation (150°C, 0.5 hours) accelerates ring-closing steps while minimizing racemization . Solvent polarity (e.g., DMF vs. THF) and temperature gradients are critical for transition-state stabilization .
Q. What strategies address solubility challenges in biological assays?
Solubility in aqueous buffers is limited due to the hydrophobic bicyclic framework. Co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes enhance solubility. Alternatively, transient protection of the lactam carbonyl with trimethylsilyl groups improves bioavailability during in vitro testing .
Q. How can computational methods predict reactivity or binding modes of derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or functionalization reactions. Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins, guiding SAR studies. For example, the 6-oxo group’s hydrogen-bonding propensity is critical for kinase inhibition .
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS)?
Discrepancies between -NMR integrations and LCMS purity often arise from residual solvents or diastereomers. High-resolution mass spectrometry (HRMS) confirms molecular formula, while -NMR DEPT experiments distinguish quaternary carbons. Dynamic NMR (variable-temperature studies) detects conformational exchange in the bicyclic system .
Q. How is this compound utilized as a building block in drug discovery?
It serves as a rigid scaffold for kinase inhibitors (e.g., lapatinib analogs) due to its constrained geometry, which mimics ATP-binding pockets. Functionalization at the 5-position with bromopyrimidine or aminopyridine groups enhances target affinity. Microwave-assisted Suzuki-Miyaura couplings enable rapid diversification .
Q. What safety precautions are essential during large-scale synthesis?
Use explosion-proof reactors for reactions involving LiAlH or NaBH. Ensure proper ventilation due to DCM toxicity (TLV 50 ppm). Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory. Waste disposal must comply with EPA guidelines for halogenated solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
